Cas no 1179297-63-2 (Methyl 4-amino-4-(4-methoxyphenyl)butanoate)

Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining an amino group and an ester moiety. The 4-methoxyphenyl substituent enhances its utility in pharmaceutical and fine chemical applications, offering electron-rich aromatic character for further derivatization. The ester group provides reactivity for hydrolysis or transesterification, while the primary amine enables condensation or amidation reactions. This compound is commonly employed in the synthesis of bioactive molecules, including potential drug candidates, due to its balanced polarity and structural flexibility. Its crystalline form facilitates handling and purification, making it a practical choice for multistep synthetic routes.
Methyl 4-amino-4-(4-methoxyphenyl)butanoate structure
1179297-63-2 structure
商品名:Methyl 4-amino-4-(4-methoxyphenyl)butanoate
CAS番号:1179297-63-2
MF:C12H17NO3
メガワット:223.268283605576
CID:5230958
PubChem ID:60862498

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-4-(4-methoxyphenyl)butanoate
    • methyl4-amino-4-(4-methoxyphenyl)butanoate
    • Benzenebutanoic acid, γ-amino-4-methoxy-, methyl ester
    • Methyl 4-amino-4-(4-methoxyphenyl)butanoate
    • インチ: 1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3
    • InChIKey: FNRCVPUVUWZSSY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CCC(C1C=CC(=CC=1)OC)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 212
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 61.6

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-150116-5.0g
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
5g
$2443.0 2023-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00965322-1g
Methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2 95%
1g
¥4109.0 2023-04-05
Enamine
EN300-150116-0.25g
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
0.25g
$774.0 2023-06-05
Enamine
EN300-150116-2.5g
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
2.5g
$1650.0 2023-06-05
Enamine
EN300-150116-10.0g
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
10g
$3622.0 2023-06-05
Enamine
EN300-150116-1000mg
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
1000mg
$842.0 2023-09-27
Ambeed
A1044408-1g
Methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2 95%
1g
$598.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418110-500mg
Methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2 95%
500mg
¥21837.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418110-100mg
Methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2 95%
100mg
¥17334.00 2024-08-09
Enamine
EN300-150116-1.0g
methyl 4-amino-4-(4-methoxyphenyl)butanoate
1179297-63-2
1g
$842.0 2023-06-05

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 関連文献

Methyl 4-amino-4-(4-methoxyphenyl)butanoateに関する追加情報

Methyl 4-Amino-4-(4-Methoxyphenyl)Butanoate: A Comprehensive Overview

Methyl 4-amino-4-(4-methoxyphenyl)butanoate, with the CAS number 1179297-63-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group and a methoxyphenyl moiety, making it a versatile building block for various chemical syntheses. Recent studies have highlighted its potential applications in drug development, particularly in the design of bioactive molecules targeting specific cellular pathways.

The structure of methyl 4-amino-4-(4-methoxyphenyl)butanoate consists of a butanoate backbone with a methyl ester group at one end and an amino group attached to the central carbon atom. The presence of the methoxyphenyl group introduces aromaticity and enhances the compound's stability and bioavailability. This combination of functional groups makes it an ideal candidate for exploring its role in enzyme inhibition, receptor binding, and other biological activities.

Recent research has focused on the synthesis and characterization of this compound, employing advanced spectroscopic techniques such as NMR and IR to confirm its structure. Studies have also explored its thermal stability and solubility properties, which are critical for its potential use in pharmaceutical formulations. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 4-amino-4-(4-methoxyphenyl)butanoate exhibits promising activity as a lead compound in anti-inflammatory drug development.

In addition to its pharmacological applications, this compound has been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its consideration in the development of novel catalysts and sensors. For example, researchers have reported that methyl 4-amino-4-(4-methoxyphenyl)butanoate can act as a ligand in transition metal complexes, potentially enhancing their catalytic efficiency in organic transformations.

The synthesis of methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are valuable for studying stereochemical effects in biological systems. These methods have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.

From an environmental perspective, the biodegradability and toxicity profiles of methyl 4-amino-4-(4-methoxyphenyl)butanoate have been assessed to ensure its safe handling and disposal. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This information is crucial for regulatory compliance and sustainable chemical practices.

In conclusion, methyl 4-amino-4-(4-methoxyphenyl)butanoate stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing drug discovery and materials innovation. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to various scientific disciplines.

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